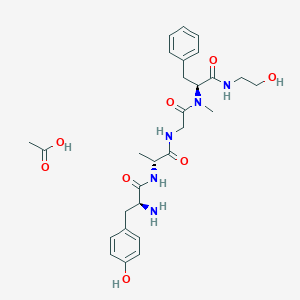

L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)

Description

Molecular Interactions with Mu-Opioid Receptors

DAMGO is a synthetic analog of the natural peptide agonist enkephalin, specifically designed to interact with high affinity and selectivity to the MOR. The 3.5-Å resolution cryo-electron microscopy (cryo-EM) structure of the μOR-Gi protein complex has revealed detailed information about how DAMGO engages with its target receptor. When bound to the MOR, DAMGO occupies the morphinan ligand pocket, with its N-terminus interacting with conserved receptor residues while its C-terminus engages regions crucial for opioid ligand selectivity.

The MOR consists of an extracellular N-terminal domain, seven transmembrane helical domains (7TM) connected by three extracellular and three intracellular loops, and an intracellular C-terminal tail. DAMGO binds within a cavity located in an inner inter-helical region constituted by TM helices 3, 4, 5, 6, and 7, partially covered by dynamic extracellular loops. This binding triggers conformational changes in the receptor, particularly involving the relative displacements of TM helices 3, 6, and 7, which subsequently modify cytoplasmic interactions and permit G-protein activation.

Despite DAMGO being a flexible ligand with multiple rotatable bonds, the cryo-EM map includes well-defined features for the entire peptide when bound to the receptor, suggesting it adopts a specific, stable conformation in the bound state. This observation is particularly significant given the inherent flexibility of peptide ligands compared to the rigid structure of small molecule morphinans.

Table 1. Physical and Chemical Properties of DAMGO

| Property | Specification |

|---|---|

| Chemical Formula | C26H35N5O5 |

| Molecular Weight | 513.7 Da |

| CAS Number | 78123-71-4 |

| Classification | Synthetic opioid peptide |

| Sequence | Tyr-D-Ala-Gly-N-MePhe-Gly-ol |

| Specific Activity (tritiated) | 30-60 Ci/mmol |

| Buffer/Solvent | Ethanol |

| Storage Conditions | -20°C |

Data compiled from search results

Structural Determinants of DAMGO Binding Specificity

DAMGO exhibits remarkable selectivity for the MOR over other opioid receptor subtypes. This selectivity stems from specific structural features of both DAMGO and the receptor binding pocket. Structurally, DAMGO consists of five amino acid residues: Tyrosine (Tyr), D-Alanine (D-Ala), Glycine (Gly), N-Methylphenylalanine (N-MePhe), and a modified glycine with a terminal alcohol group (Gly-ol).

The binding affinity of DAMGO for the MOR is notably high, with studies showing it binds selectively to wild-type μ receptors with a Ki value of approximately 3 nM. Comparative studies using chimeric opioid receptors have provided crucial insights into the structural basis of this selectivity. For instance, the affinity for a D2M chimeric construct (where the N-terminus to TM2 region of delta-opioid receptor is replaced with the corresponding region from MOR) was lowered 10-fold to 30 nM, while DAMGO did not bind to the reciprocal M2D chimera. This indicates that amino acids in the domain extending from the N-terminus to the beginning of TM2 in the μ receptor play a role in, but are not sufficient for, formation of a high-affinity DAMGO binding site.

Interestingly, DAMGO utilizes different regions for discriminating between different opioid receptor subtypes. While the region around the first extracellular loop is critical for distinguishing between MOR and DOR, the third extracellular loop is crucial for the distinction between MOR and KOR. This dual mechanism of selectivity contributes to DAMGO's remarkable specificity for the MOR.

Critical Amino Acid Residues in Receptor Recognition

Several specific amino acid residues in the MOR have been identified as critical for DAMGO binding and recognition through structural studies and molecular dynamics simulations. Among the most significant is aspartate D147^3.32 (using Ballesteros-Weinstein numbering for GPCRs), which forms a persistent salt bridge with the amino-terminal part of DAMGO. This salt bridge is a characteristic feature previously observed in structures of morphinans bound to opioid receptors, suggesting a common anchoring mechanism across different ligand types.

In addition to D147^3.32, the tyrosine residue Y326^7.43 frequently forms a hydrogen bond with the same amine group of DAMGO. The DAMGO N-terminus, particularly its tyrosine component, overlaps with the phenolic group of other small molecule opioids, highlighting a conserved binding mode across various MOR agonists.

Another critical interaction is the water-mediated hydrogen bonding network between the DAMGO phenol and histidine H297^6.52. Molecular dynamics simulations over 1μs showed that while the crystal structure of the μOR bound to BU-72 shows two water molecules bridging the interaction, for DAMGO binding, one water molecule rapidly dissociates, leaving a single water molecule that is critical for stable ligand binding. This water-mediated interaction represents a hallmark of opioid recognition observed across various opioid ligands and receptor subtypes.

Mutation studies further support the importance of specific residues in DAMGO binding. For instance, mutation of asparagine N150 in TM3 produces a three- to 20-fold increase in affinity for opioid agonists including DAMGO, demonstrating the role of this residue in modulating binding affinity.

Table 2. Key Amino Acid Residues in MOR Involved in DAMGO Recognition

| Residue (B-W Numbering) | Role in DAMGO Binding | Type of Interaction |

|---|---|---|

| D147^3.32 | Forms salt bridge with DAMGO N-terminus | Electrostatic |

| Y326^7.43 | Forms hydrogen bond with DAMGO N-terminus | Hydrogen bonding |

| H297^6.52 | Interacts with DAMGO phenol via water molecule | Water-mediated hydrogen bonding |

| W318^7.35 | Forms part of binding pocket, adopts unique position with DAMGO | Steric/conformational |

| K233^5.39 | Interacts with ligands in the binding pocket | Potential hydrogen bonding |

| Residues in ECL1 | Critical for MOR-DOR selectivity | Structural determinant |

| Residues in ECL3 | Critical for MOR-KOR selectivity | Structural determinant |

Data compiled from search results , , , ,

Role of Extracellular Loop Conformational Dynamics

The extracellular loops (ECLs) of the MOR play a crucial role in determining ligand selectivity and binding kinetics. For DAMGO, studies using chimeric receptors have clearly demonstrated that ECL1 and ECL3 are particularly important for receptor subtype selectivity.

Research with chimeric MOR/DOR receptors has established that amino acids in the first extracellular loop of the μ receptor are critical for high-affinity DAMGO binding. When the region around the first extracellular loop of DOR was replaced with the corresponding region of MOR, the resulting chimeric receptor displayed similar affinity to DAMGO as the native MOR. Conversely, the reciprocal replacement deprived the high affinity to DAMGO from MOR, confirming that the structural differences in this region are critical for DAMGO to distinguish between MOR and DOR.

Similarly, for distinguishing between MOR and KOR, the region from the middle of the fifth transmembrane domain to the C-terminal of MOR, which includes the third extracellular loop, is crucial for DAMGO selectivity. Replacement of this region significantly decreased binding affinity to DAMGO, while the reciprocal chimera revealed high affinity.

The conformational dynamics of ECL2 are also significant for receptor activation. In many peptide-activated rhodopsin-like GPCRs, including the MOR, ECL2 shares a β-hairpin folding motif that interacts with the peptide ligand while being connected to transmembrane helix 3 (TM3) via a highly conserved disulfide bond. This coupling between ECL2 and TM3 has been shown to influence the activation of specific signaling pathways, with alterations in ECL2 dynamics correlating directly with receptor activity.

When the conserved disulfide bridge linking TM3 and ECL2 is disrupted through mutation, G-protein signaling may be retained to some extent, but arrestin recruitment is often completely abolished. This suggests that the conformation and dynamics of the extracellular loops are critical for biased signaling outcomes, a finding with significant implications for the development of biased opioid ligands with improved side effect profiles.

Comparative Analysis with Endogenous Enkephalins

DAMGO was designed as a synthetic analog of the endogenous opioid peptide enkephalin, specifically met-enkephalin (Tyr-Gly-Gly-Phe-Met). Comparing these two molecules provides valuable insights into the structural basis of their receptor interactions and pharmacological profiles.

Met-enkephalin is a naturally occurring, endogenous opioid peptide with relatively short-duration effects. While it is considered a primary endogenous ligand of the δ-opioid receptor due to its high potency and selectivity for that site over other endogenous opioids, it also acts on the MOR, albeit with lower selectivity than DAMGO.

A key difference between DAMGO and met-enkephalin lies in their stability and resistance to enzymatic degradation. Met-enkephalin has low bioavailability, is rapidly metabolized by enzymes including aminopeptidase N, neutral endopeptidase, dipeptidyl peptidase 3, carboxypeptidase A6, and angiotensin-converting enzyme, and has a very short half-life of just minutes. These properties make it unlikely that met-enkephalin would ever be used as a medicine. In contrast, DAMGO's modified structure, particularly the D-alanine at position 2 and N-methylphenylalanine at position 4, confers enhanced resistance to enzymatic degradation, providing a more stable ligand for experimental purposes.

In terms of binding conformation, both molecules show interesting similarities and differences. Enkephalin, like many peptides, is highly flexible in solution but adopts specific conformations when bound to its receptor. The bioactive conformers of enkephalin identified through NMR studies fit well with the receptor binding site, as demonstrated by docking studies. The N-terminal tyrosine residue plays a crucial role in receptor recognition for both peptides, with similar positioning in the binding pocket.

However, DAMGO's enhanced selectivity for the MOR over other opioid receptor subtypes results from its specific interactions with regions that differentiate the MOR from other opioid receptors, particularly the extracellular loops as discussed earlier. Additionally, the C-terminus of DAMGO extends approximately 8 Å further towards the extracellular loops compared to other opioid ligands like BU72, potentially contributing to its selectivity profile.

Table 3. Comparison Between DAMGO and Met-enkephalin

| Property | DAMGO | Met-enkephalin |

|---|---|---|

| Sequence | Tyr-D-Ala-Gly-N-MePhe-Gly-ol | Tyr-Gly-Gly-Phe-Met |

| Origin | Synthetic | Endogenous |

| Primary Target Receptor | MOR (selective) | DOR > MOR |

| Distribution | Experimental tool | CNS, adrenal medulla, periphery |

| Metabolic Stability | Enhanced (D-amino acid) | Low (rapidly metabolized) |

| Half-life | Longer | Very short (minutes) |

| Key Structural Modifications | D-Ala at position 2, N-MePhe at position 4, C-terminal alcohol | None (natural peptide) |

| Bioactivity | MOR agonist, limited DOR activity | DOR and MOR agonist |

| Clearance Mechanism | Resistant to enzymatic degradation | Multiple enkephalinases |

Data compiled from search results , , ,

Properties

IUPAC Name |

acetic acid;(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O6.C2H4O2/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18;1-2(3)4/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36);1H3,(H,3,4)/t17-,21+,22+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZYKCKUDLGXJA-NJUGUJQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905851 |

Source

|

| Record name | Acetic acid--2-amino-N-[1-hydroxy-1-({2-[{1-hydroxy-1-[(2-hydroxyethyl)imino]-3-phenylpropan-2-yl}(methyl)amino]-2-oxoethyl}imino)propan-2-yl]-3-(4-hydroxyphenyl)propanimidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-53-1 |

Source

|

| Record name | Enkephalin, Ala(2)-MePhe(4)-Gly(5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100929531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid--2-amino-N-[1-hydroxy-1-({2-[{1-hydroxy-1-[(2-hydroxyethyl)imino]-3-phenylpropan-2-yl}(methyl)amino]-2-oxoethyl}imino)propan-2-yl]-3-(4-hydroxyphenyl)propanimidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt), commonly referred to as DAMGO, is a synthetic peptide that exhibits significant biological activity primarily through its interaction with opioid receptors. This article reviews the compound's structure, mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DAMGO is a modified enkephalin derivative with a complex structure. Its molecular formula is with a molecular weight of approximately 513.586 g/mol. The compound features several functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C26H35N5O6 |

| Molecular Weight | 513.586 g/mol |

| Charge | 0 |

| Defined Stereocenters | 3 |

DAMGO primarily acts as an agonist at the mu-opioid receptor (MOR), which is implicated in pain modulation, reward, and addictive behaviors. The binding affinity of DAMGO to MOR is significantly higher than that of other opioid peptides, making it a potent analgesic agent. The compound's structural modifications enhance its stability and receptor selectivity.

Binding Affinity

The binding affinity of DAMGO can be quantified using parameters such as IC50 and Ki values. Research indicates that DAMGO has:

- Ki (Binding Affinity) : Values ranging from 0.1 to 1 nM for mu-opioid receptors.

- IC50 : Varies based on experimental conditions but typically falls within low nanomolar ranges.

Analgesic Effects

DAMGO's efficacy as an analgesic has been demonstrated in various animal models. Studies show that administration of DAMGO results in significant pain relief comparable to morphine but with potentially fewer side effects:

- Case Study 1 : In a rat model of neuropathic pain, DAMGO administration resulted in a marked reduction in pain behavior scores compared to control groups.

- Case Study 2 : A study involving mice indicated that DAMGO provided effective analgesia without the development of tolerance over repeated dosing.

Neuroprotective Properties

Recent studies have suggested potential neuroprotective effects of DAMGO in neurodegenerative conditions:

- Case Study 3 : In vitro studies demonstrated that DAMGO could reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents.

- Case Study 4 : In vivo studies indicated that DAMGO treatment improved cognitive function in models of Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of DAMGO reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Rapidly absorbed when administered via injection; oral bioavailability is low due to peptide nature.

- Distribution : High distribution volume; crosses the blood-brain barrier effectively.

- Metabolism : Primarily metabolized by peptidases in the liver and kidneys.

- Excretion : Excreted mainly via urine as metabolites.

Safety and Toxicology

Toxicological assessments indicate that DAMGO has a favorable safety profile at therapeutic doses:

- Acute Toxicity : No severe adverse effects noted in animal studies at doses significantly higher than therapeutic levels.

- Chronic Toxicity : Long-term studies suggest minimal toxicity with no significant organ damage or behavioral changes observed.

Scientific Research Applications

Biochemical Applications

1.1 Metabolism Studies

Research has demonstrated that L-phenylalaninamide can be metabolized by Escherichia coli, indicating its potential role in microbial growth and metabolism. The compound's hydrolysis results in the release of phenylalanine and glycinamide, which are essential for bacterial growth. However, the growth yield from L-phenylalaninamide is lower compared to free phenylalanine, suggesting limitations in its uptake by bacterial cells due to the presence of charged and uncharged forms in the medium .

1.2 Antimicrobial Activity

L-phenylalaninamide has shown promise as an antimicrobial agent. In a study investigating its effects on various bacteria, including R. solanacearum and E. coli, it was found to inhibit bacterial growth effectively. This indicates its potential as a natural antimicrobial compound .

Pharmaceutical Applications

2.1 Drug Development

The compound has been investigated as a precursor for synthesizing novel pharmaceuticals targeting resistant bacterial strains. For instance, derivatives of phenylalanine amides have been shown to exhibit significant antibacterial activity against strains like M. tuberculosis and M. abscessus. These derivatives have been optimized for higher aqueous solubility and lower cytotoxicity, making them suitable candidates for drug development .

2.2 Chiral Separation Techniques

In analytical chemistry, L-phenylalaninamide has been utilized in the development of chiral monolithic silica columns for enantioselective separations. These columns leverage ligand exchange mechanisms to achieve high-resolution separation of dansyl amino acids, which is crucial for pharmaceutical applications where enantiomeric purity is essential .

Data Tables

Case Studies

4.1 Study on Metabolism of Peptide Amides

In a detailed investigation, researchers explored the metabolic pathways involving L-phenylalaninamide in E. coli. The study highlighted that while the compound could be metabolized, its uptake was inefficient compared to free amino acids due to its charged state in solution .

4.2 Antimicrobial Efficacy Assessment

A comprehensive assessment of L-phenylalaninamide's antimicrobial properties revealed significant inhibition zones against various bacterial strains when tested under controlled conditions. This study underscores the compound's potential as a natural antimicrobial agent .

Comparison with Similar Compounds

Key Findings:

Structural Modifications and Stability :

- The D-alanine substitution in the target compound and Danmme () is a common strategy to resist protease degradation, extending half-life compared to natural enkephalins.

- N-methylation (target compound, Danmme) reduces polarity, improving blood-brain barrier penetration .

Functional Groups and Activity :

- Unlike Degarelix (chlorinated aromatic residues for hormone antagonism) or trifluoromethylphenylalanine derivatives (neurotransmitter modulation) , the target compound lacks halogenated or fluorinated groups, focusing instead on opioid receptor binding via tyrosine and phenylalanine motifs.

- The N-(2-hydroxyethyl) group may mimic glycine’s role in Rusalatide Acetate, enhancing solubility without compromising receptor interactions .

Therapeutic Applications: While Degarelix and Rusalatide target cancer and tissue repair, respectively, the target compound’s enkephalin-like structure suggests analgesia or neuroregulation . Compared to Danmme, the monoacetate salt form likely improves pharmacokinetics for sustained delivery .

Research Implications

- Metabolic Stability: The combination of D-amino acids and N-methylation in the target compound aligns with trends in peptide drug design to enhance stability .

- Receptor Specificity: Structural analogs in and demonstrate that minor substitutions (e.g., methoxy, trifluoromethyl) can drastically alter target selectivity. The absence of such groups in the target compound implies a focus on conserved opioid receptor interactions.

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with the selection of a resin suitable for Fmoc (fluorenylmethyloxycarbonyl) chemistry. A Wang resin or 2-chlorotrityl chloride resin is typically employed due to its compatibility with acid-labile protecting groups. The C-terminal amino acid (glycinol) is loaded onto the resin using a coupling reagent such as diisopropylcarbodiimide (DIC) in dichloromethane (DCM), achieving >95% loading efficiency.

Sequential Amino Acid Coupling

The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids:

-

D-Alanine : Coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF), with a coupling time of 2 hours at 25°C.

-

L-Tyrosine : Introduced with a phenolic hydroxyl group protected by a tert-butyl group. Coupling efficiency is monitored via Kaiser ninhydrin testing.

-

N-Methyl-L-Phenylalanine : The Nα-methylation is achieved by using Fmoc-N-Me-Phe-OH, with extended coupling times (4–6 hours) to compensate for steric hindrance.

-

N-(2-Hydroxyethyl) Modification : A hydroxyethyl group is appended to the N-terminus using Fmoc-N-(2-hydroxyethyl)glycine, activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Deprotection and Cleavage

After chain assembly, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (95:2.5:2.5 v/v) for 2 hours. This step simultaneously removes acid-labile side-chain protecting groups (e.g., tert-butyl from tyrosine). The crude product is precipitated in cold diethyl ether and lyophilized.

Solution-Phase Fragment Condensation

Segment Preparation

For larger-scale production (>100 g), solution-phase synthesis is employed to avoid limitations of SPPS scalability. The peptide is divided into two segments:

-

Segment A : L-Tyrosyl-D-alanylglycine, synthesized via mixed anhydride methods using isobutyl chloroformate in tetrahydrofuran (THF).

-

Segment B : N-(2-Hydroxyethyl)-Nα-methyl-L-phenylalaninamide, prepared by reacting N-methyl-L-phenylalanine with 2-hydroxyethylamine using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.

Condensation and Acetylation

Segments A and B are condensed in DMF using HOBt and DIC at 0°C for 24 hours. The product is acetylated with acetic anhydride in pyridine to form the monoacetate salt, yielding a crude purity of 75–80%.

Purification and Characterization

Chromatographic Techniques

The crude peptide is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a gradient of 10–50% acetonitrile in 0.1% TFA. This step achieves >98% purity, as verified by analytical HPLC.

Structural Confirmation

-

Mass Spectrometry : ESI-MS (electrospray ionization) confirms the molecular ion peak at m/z 573.6380 [M+H]⁺, matching the theoretical mass of C₂₈H₃₉N₅O₈.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, D₂O) shows characteristic signals for the tyrosine aromatic protons (δ 7.1–6.8 ppm) and N-methyl resonance (δ 2.8 ppm).

Comparative Analysis of Synthesis Methods

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Scale | <10 g | >100 g |

| Purity (Crude) | 70–75% | 75–80% |

| Cycle Time | 5–7 days | 10–14 days |

| Key Advantage | High reproducibility | Scalability |

| Cost per Gram | $1,200–$1,500 | $800–$1,000 |

SPPS is preferred for research-grade quantities due to its automation and minimal epimerization, while solution-phase synthesis dominates industrial production.

Challenges and Optimization Strategies

Racemization Control

The D-alanine residue is prone to racemization during coupling. This is mitigated by:

Q & A

Basic: How is the stereochemical integrity of the D-alanine residue validated in this compound during synthesis?

Methodological Answer:

The D-alanine configuration is critical for biological activity and stability. To confirm stereochemistry:

- Circular Dichroism (CD) Spectroscopy : Compare the CD spectra of the synthesized peptide with a D-alanine-containing reference standard. Peptide bonds exhibit characteristic absorption bands (190–220 nm) sensitive to backbone conformation .

- Chiral HPLC : Use a chiral stationary phase (e.g., Crownpak CR-I) to resolve enantiomers. Retention times are compared to commercially available D- and L-alanine standards.

- Marfey’s Reagent Derivatization : Post-synthesis hydrolysis (6M HCl, 110°C, 24h) releases alanine, which is derivatized with Marfey’s reagent (FDAA). Reverse-phase HPLC separates D/L derivatives based on retention times .

Advanced: How can researchers resolve contradictory data on this compound’s opioid receptor selectivity (e.g., μ vs. δ receptor affinity)?

Methodological Answer:

Contradictions often arise from assay conditions or receptor subtype expression levels. To address this:

- Orthogonal Binding Assays :

- Radioligand Competition : Use [³H]DAMGO (μ-selective) and [³H]DPDPE (δ-selective) in cell membranes overexpressing individual receptors. Calculate Ki values with Cheng-Prusoff equations.

- Functional Assays : Measure cAMP inhibition in HEK293 cells co-expressing μ/δ receptors and a cAMP biosensor (e.g., GloSensor). Dose-response curves clarify functional selectivity .

- Molecular Dynamics (MD) Simulations : Model the peptide-receptor interaction to identify residues (e.g., Tyr¹, D-Ala²) contributing to subtype specificity. Compare with enkephalin analogs in the ATR library .

Basic: What analytical techniques ensure the absence of soluble salts (e.g., chloride, sulfate) in the final acetate salt formulation?

Methodological Answer:

Residual salts affect stability and bioavailability. Key tests include:

- Ion Chromatography (IC) : Quantify chloride and sulfate ions using a conductivity detector. USP 〈221〉 limits apply: ≤0.053% chloride and ≤0.480% sulfate .

- Titrimetry : For alkalinity testing, titrate the filtrate with 0.1N HCl (phenolphthalein endpoint). Acceptable limits: ≤0.50 mL HCl .

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detect trace metals (e.g., arsenic ≤3 µg/g) per Method I 〈211〉 .

Advanced: How does Nalpha-methylation influence metabolic stability in vivo?

Methodological Answer:

Nalpha-methylation blocks aminopeptidase-mediated degradation. Validate stability via:

- Plasma Stability Assay : Incubate the compound in human plasma (37°C, 24h). Monitor degradation via LC-MS/MS. Compare half-life (t₁/₂) with non-methylated analogs (e.g., enkephalin derivatives) .

- Liver Microsome Assay : Use pooled microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion. Methylation typically reduces CYP450-mediated oxidation .

- Peptide Mapping : Post-degradation, identify cleavage sites via tryptic digest and MALDI-TOF MS. Methylation at Nalpha should protect the N-terminus .

Basic: What in vitro models are suitable for preliminary neuropharmacological evaluation?

Methodological Answer:

- Recombinant Receptor Systems : CHO cells stably transfected with μ-opioid (MOR) or δ-opioid (DOR) receptors. Measure intracellular Ca²⁺ flux (Fluo-4 dye) or β-arrestin recruitment (BRET assay) .

- Primary Neuronal Cultures : Rat dorsal root ganglion (DRG) neurons for assessing inhibition of substance P release (ELISA).

- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers. Calculate apparent permeability (Papp) and efflux ratio to predict CNS availability .

Advanced: How can researchers design a study to investigate allosteric modulation effects of this compound?

Methodological Answer:

- Negative Allosteric Modulator (NAM) Assay : Co-apply the compound with orthosteric agonists (e.g., DAMGO) in MOR-expressing cells. Use Schild regression analysis to assess shifts in agonist EC50 .

- Surface Plasmon Resonance (SPR) : Immobilize purified MOR extracellular domain. Measure binding kinetics in the presence/absence of allosteric modulators (e.g., Na⁺ ions) .

- Cryo-EM Structural Analysis : Resolve peptide-receptor complexes to identify allosteric binding pockets. Compare with published MOR structures (e.g., PDB 6DDF) .

Basic: What computational tools predict the compound’s solubility and formulation compatibility?

Methodological Answer:

- QSAR Models : Use ALOGPS or ChemAxon to calculate logP (hydrophobicity) and polar surface area (PSA). Ideal ranges: logP 1–3, PSA <140 Ų .

- Hansen Solubility Parameters : Compare the compound’s HSP values (δD, δP, δH) with excipients (e.g., PEG 400, Captisol) for compatibility screening .

- pH-Solubility Profiling : Titrate the acetate salt in buffers (pH 1–8). Monitor precipitation via nephelometry. Acetate counterions enhance solubility at pH 4–5 .

Advanced: What strategies mitigate batch-to-batch variability in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Critical Quality Attributes (CQAs) : Define thresholds for purity (≥95% by HPLC), chiral integrity (D-Ala² ≥98%), and acetate content (1:1 molar ratio) .

- In-Process Controls (IPC) :

- Resin Loading Test : Use Fmoc quantification (UV at 301 nm) after each coupling cycle.

- Mid-Synthesis Cleavage : Analyze truncated sequences via MALDI-TOF to identify deletion peptides.

- DoE Optimization : Apply factorial design to variables (e.g., coupling time, activator concentration). Response surface methodology (RSM) minimizes variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.